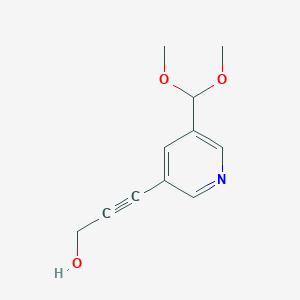
3-(5-Dimethoxymethyl-pyridin-3-yl)-prop-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Dimethoxymethyl-pyridin-3-yl)-prop-2-yn-1-ol, also known as 5-DMMP, is a novel synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. It has recently been identified as a novel scaffold for drug development and is currently being investigated for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Structure
- This compound is involved in the synthesis of complex molecular structures, such as macrocyclic antibiotics and other bioactive molecules. For instance, a method for synthesizing a derivative with a similar central skeleton, pivotal in the total synthesis of antibiotics like micrococcin P, has been demonstrated (Okumura, Saito, Shin, Umemura, & Yoshimura, 1998).
Molecular Chemistry
- The compound's derivatives have applications in studying fluxionality in transition metal complexes. This includes investigating the dynamic behavior of similar ligands in rhenium(I) and platinum(IV) complexes (Creber, Orrell, Osborne, Šik, Hursthouse, & Malik, 2000).
Organocatalysis
- Derivatives of this compound have been used as organocatalysts, which are catalysts composed of small organic molecules. This application is significant in asymmetric synthesis, where the goal is to produce chiral molecules (Yan-fang, 2008).
Supramolecular Chemistry
- Studies have shown its role in forming supramolecular structures, such as in the creation of molecular columns and networks, which have implications in understanding molecular interactions and designing new materials (Cheng, Chen, Liu, Wu, & Guo, 2011).
Molecular Reporting and Sensing
- This compound is involved in the development of molecular reporters that are used for multimodal signaling of chemical analytes. These compounds, functioning as sensors, can detect changes in their environment and signal these changes through observable properties like fluorescence (Rurack & Bricks, 2001).
Biological Studies
- Its derivatives are used in the study of biological activities, such as DNA binding and cleavage, which are essential in understanding genetic mechanisms and designing drugs (Mustafa, Rao, Surendrababu, Raju, & Rao, 2015).
Propiedades
IUPAC Name |
3-[5-(dimethoxymethyl)pyridin-3-yl]prop-2-yn-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-11(15-2)10-6-9(4-3-5-13)7-12-8-10/h6-8,11,13H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNCFUDIOYSJRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CN=CC(=C1)C#CCO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640083 |
Source


|
| Record name | 3-[5-(Dimethoxymethyl)pyridin-3-yl]prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Dimethoxymethyl-pyridin-3-yl)-prop-2-yn-1-ol | |
CAS RN |
898561-64-3 |
Source


|
| Record name | 3-[5-(Dimethoxymethyl)pyridin-3-yl]prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

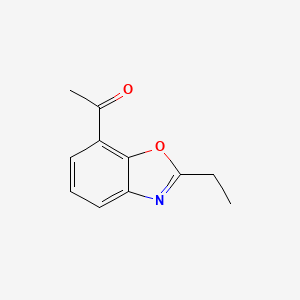
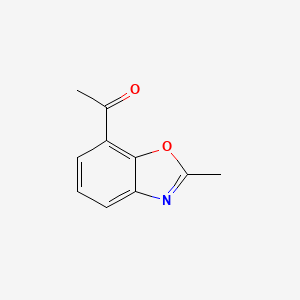
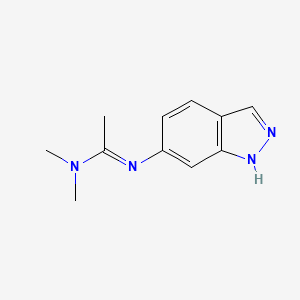
![2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide](/img/structure/B1324922.png)
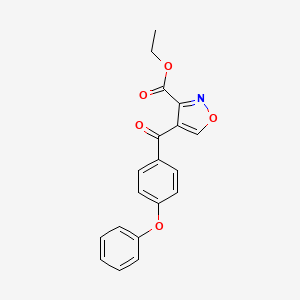
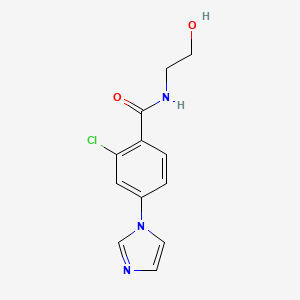
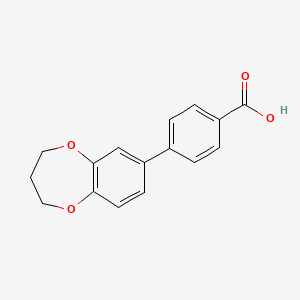
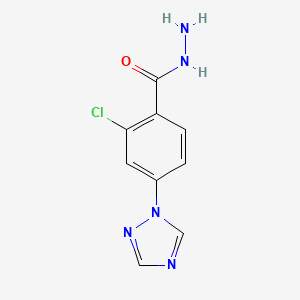
![5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol](/img/structure/B1324929.png)
![2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]acetic acid](/img/structure/B1324932.png)
![[1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1324935.png)
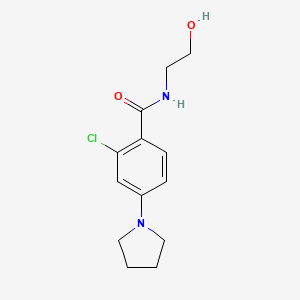
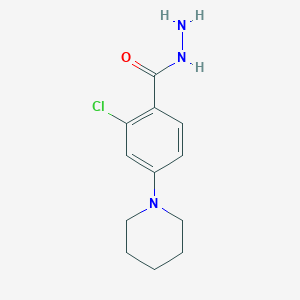
![{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1324938.png)